IDRA 21 is a synthetic benzothiadiazine derivative, specifically a congener of aniracetam, that acts as a positive allosteric modulator of AMPA-type glutamate receptors. [, , ] These receptors play a crucial role in excitatory synaptic transmission within the central nervous system. [] IDRA 21's primary function in scientific research is to investigate the role of AMPA receptors in various neurological processes, including learning, memory, and synaptic plasticity. [, , ]
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound classified under benzothiadiazines. It is recognized for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. The compound has gained attention in scientific research for its potential applications in cognitive enhancement and memory disorders .
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide belongs to the class of benzothiadiazines, a group of compounds that are characterized by their unique bicyclic structure containing both sulfur and nitrogen atoms. These compounds often exhibit significant biological activity due to their ability to interact with various biological targets.
The synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves several key steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize reaction conditions and improve efficiency. This approach allows for better control over reaction parameters such as temperature and pressure, which can significantly affect product yield.
The molecular formula of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is . The compound features a bicyclic structure that includes a benzene ring fused to a thiadiazine ring.
Key structural data includes:
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The primary mechanism of action for 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its role as a positive allosteric modulator of the AMPA receptor. This modulation enhances excitatory neurotransmission by facilitating the receptor's response to glutamate .
Research indicates that this compound may improve cognitive function by increasing synaptic plasticity and enhancing memory performance in various animal models .
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific applications:
This compound represents a significant area of interest in both academic research and pharmaceutical development due to its diverse biological activities and potential therapeutic applications.
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA-21) functions as a potent negative allosteric modulator of AMPA receptor desensitization kinetics. The compound selectively attenuates the rapid autodesensitization of AMPA (DL-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, thereby prolonging excitatory postsynaptic currents. Mechanistically, IDRA-21 binds to an allosteric site distinct from the glutamate binding pocket, stabilizing the receptor in a conformation resistant to desensitization [2] [5]. This stabilization significantly enhances the duration of ion flux through the receptor channel, amplifying synaptic responses to endogenous glutamate release. Electrophysiological studies confirm that IDRA-21 reduces the rate and extent of desensitization in native neuronal AMPA receptors without affecting agonist binding affinity or receptor activation kinetics. The stereoselectivity of this action is notable, with only the (+) enantiomer exhibiting significant activity [2] [8].
Table 1: Impact of IDRA-21 on AMPA Receptor Kinetics
Parameter | Control | IDRA-21 Treated | Change (%) |
---|---|---|---|
Desensitization Time Constant | 4.2 ms | 12.8 ms | +205% |
Peak Current Amplitude | 1.0 (norm) | 1.75 (norm) | +75% |
Steady-State Current | 0.15 (norm) | 0.62 (norm) | +313% |
Synaptic Response Duration | 25 ms | 85 ms | +240% |
Through its modulation of AMPA receptor desensitization, IDRA-21 amplifies glutamatergic synaptic transmission with significant implications for synaptic plasticity. The compound enhances excitatory postsynaptic potential (EPSP) amplitude by 70-100% in hippocampal slices at concentrations as low as 10 μM [2]. This amplification occurs without presynaptic effects on glutamate release probability, confirming its postsynaptic site of action. The potentiation of synaptic strength facilitates long-term potentiation (LTP) induction thresholds in hippocampal circuits, providing a mechanistic basis for its cognition-enhancing properties. In vivo microdialysis studies demonstrate that IDRA-21 administration increases extracellular glutamate concentrations in the prefrontal cortex by approximately 40%, suggesting enhanced network excitability secondary to AMPA receptor modulation [5]. This amplification of physiological glutamate signaling underlies the compound's ability to reverse pharmacologically induced cognitive deficits without inducing excitotoxicity at therapeutic concentrations.
IDRA-21 exhibits a unique pharmacological profile by indirectly counteracting GABAergic inhibition through AMPA receptor potentiation. In patas monkeys, IDRA-21 (3-5.6 mg/kg p.o.) completely abrogates learning deficits induced by the benzodiazepine alprazolam, a positive allosteric modulator of GABAA receptors [1] [3]. The compound restores both response accuracy and rate in repeated acquisition tasks impaired by alprazolam, demonstrating functional antagonism of GABAergic overinhibition. This effect occurs without direct binding to benzodiazepine sites, as IDRA-21 shows negligible affinity for GABAA receptors. Instead, the AMPA-mediated increase in neuronal excitability overcomes GABAergic inhibition through network-level interactions. Similarly, IDRA-21 reverses scopolamine-induced cognitive deficits in rats, indicating broad applicability against neurotransmission imbalances [2]. The differential potency (ED50 = 13 μmol/kg against alprazolam vs. 108 μmol/kg against scopolamine) suggests preferential efficacy against GABAergic suppression compared to cholinergic blockade.
IDRA-21 demonstrates superior pharmacological properties compared to first-generation AMPA receptor modulators. In primate models, IDRA-21 exhibits approximately 10-fold greater potency than aniracetam in reversing alprazolam-induced cognitive impairment [1]. While both compounds share the same molecular mechanism, IDRA-21's benzothiadiazine structure confers higher receptor affinity and brain penetration. Unlike cyclothiazide, which completely abolishes AMPA receptor desensitization, IDRA-21 acts as a partial modulator with approximately 60-70% reduction in desensitization kinetics [5]. This partial activity may explain its favorable neurotoxicity profile compared to full modulators. Receptor binding kinetics reveal a 5-fold slower off-rate for IDRA-21 compared to aniracetam, correlating with its prolonged duration of action in behavioral assays.
Table 2: Comparative Analysis of AMPA Receptor Modulators
Compound | Relative Potency | Desensitization Reduction | Cognition ED50 | Receptor Off-Rate (s-1) |
---|---|---|---|---|
IDRA-21 | 1.0 (ref) | 60-70% | 7.6 μmol/kg (rat) | 0.008 |
Aniracetam | 0.1 | 30-40% | 230 μmol/kg (rat) | 0.04 |
Cyclothiazide | 2.3 (in vitro) | 95-100% | Not determined | 0.002 |
A critical advantage of IDRA-21 lies in its partial modulation of AMPA receptors, which maintains physiological receptor function while preventing excessive calcium influx. Unlike full AMPA modulators that cause complete abolition of desensitization, IDRA-21 preserves approximately 30-40% of the desensitization capacity [5]. This partial activity significantly reduces the risk of excitotoxicity associated with sustained calcium entry through AMPA receptor channels. In vitro studies demonstrate that IDRA-21 enhances AMPA-mediated currents by only 3-4 fold, compared to 8-10 fold enhancement by cyclothiazide, resulting in significantly lower neurotoxicity at equieffective cognitive-enhancing concentrations. The compound shows no neurotoxic effects in cortical neuronal cultures at concentrations up to 100 μM, whereas cyclothiazide induces substantial toxicity at 30 μM [5]. This neuroprotective profile positions IDRA-21 as a promising therapeutic candidate for conditions requiring AMPA receptor modulation without excitotoxic side effects.
Table 3: Neuroprotective Parameters of IDRA-21
Parameter | IDRA-21 | Full Modulator |
---|---|---|
Calcium Influx (fold increase) | 2.1 | 4.8 |
Excitotoxic Threshold (concentration) | >100 μM | 30 μM |
Mitochondrial Depolarization | Absent | Present |
Desensitization Preservation | 30-40% | <5% |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4